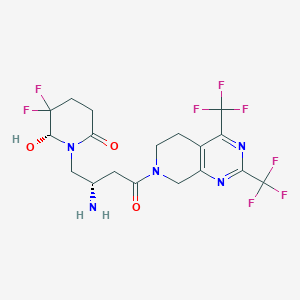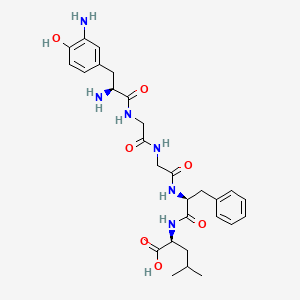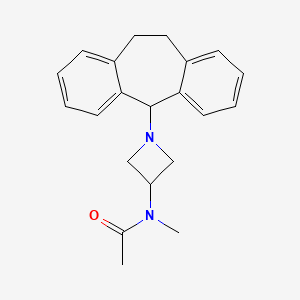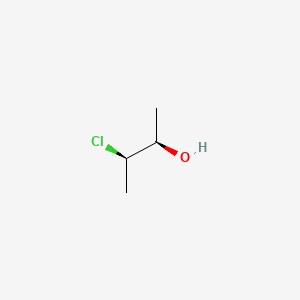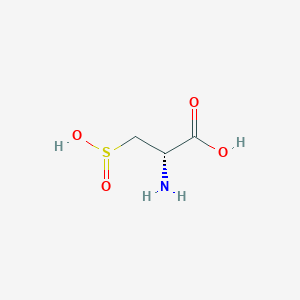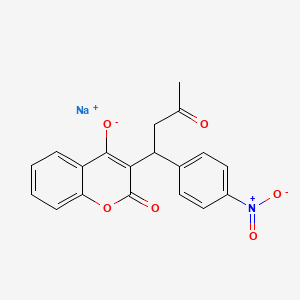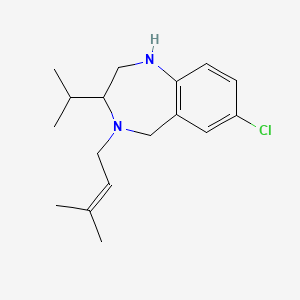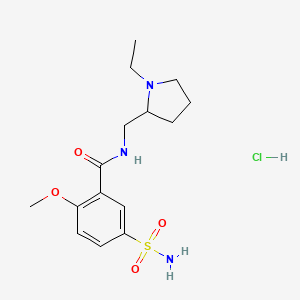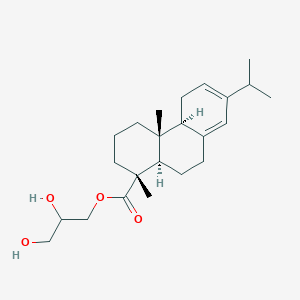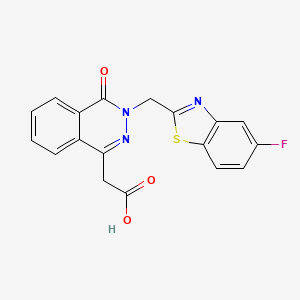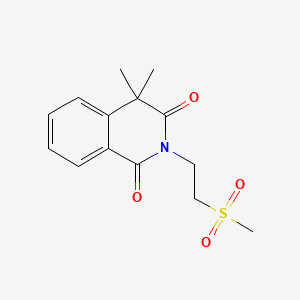
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is a complex organic compound that belongs to the class of isoquinolinediones. Isoquinolinediones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a dimethyl group and a methylsulfonyl ethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Core: The isoquinolinedione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of Methylsulfonyl Ethyl Group: The methylsulfonyl ethyl group can be attached through nucleophilic substitution reactions, where a suitable sulfonylating agent is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3(2H,4H)-Isoquinolinedione: The parent compound without the dimethyl and methylsulfonyl ethyl groups.
4,4-Dimethyl-1,3(2H,4H)-Isoquinolinedione: A similar compound with only the dimethyl groups.
2-(2-(Methylsulfonyl)ethyl)-1,3(2H,4H)-Isoquinolinedione: A compound with only the methylsulfonyl ethyl group.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is unique due to the presence of both the dimethyl and methylsulfonyl ethyl groups. These groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
70007-65-7 |
|---|---|
Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
4,4-dimethyl-2-(2-methylsulfonylethyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H17NO4S/c1-14(2)11-7-5-4-6-10(11)12(16)15(13(14)17)8-9-20(3,18)19/h4-7H,8-9H2,1-3H3 |
InChI Key |
IIJJBPDTZWMQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


